

A Comparative Efficacy Analysis: Lanicemine vs. Ketamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanicemine-d5*

Cat. No.: *B15143451*

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A Note to Our Readers: This guide is intended for researchers, scientists, and drug development professionals. The following comparison of Lanicemine and Ketamine is based on available scientific literature. It is crucial to note that a direct comparative efficacy study between **Lanicemine-d5** and Ketamine-d4 could not be conducted as no publicly available data exists for these specific deuterated compounds. The information presented herein pertains to the non-deuterated forms of Lanicemine and Ketamine.

Introduction

Both Lanicemine (formerly AZD6765) and Ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their rapid-acting antidepressant effects, particularly in treatment-resistant depression. While they share a primary mechanism of action, key differences in their pharmacological profiles lead to distinct clinical characteristics. Ketamine, a well-established anesthetic, produces robust and rapid antidepressant effects but is also associated with significant psychotomimetic and dissociative side effects. In contrast, Lanicemine was developed as a "low-trapping" NMDA receptor antagonist with the hypothesis that it could retain antidepressant efficacy while minimizing the undesirable side effects of Ketamine.^{[1][2]} This guide provides a detailed comparison of their efficacy and side effect profiles based on available clinical trial data.

Quantitative Efficacy and Side Effect Comparison

The following tables summarize the key quantitative data from comparative studies of Lanicemine and Ketamine.

Table 1:
Antidepressant
Efficacy

Compound	Dosage	Primary Efficacy Measure	Key Findings
Lanicemine	100 mg (i.v. infusion)	Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score	Trend for antidepressant effect peaking at 72 hours (MADRS score change vs placebo of -5.7, P=0.089).[2]
150 mg (i.v. infusion)	Change in MADRS total score	In a separate study, both 100 mg and 150 mg showed a significantly greater change from baseline at week 3 in MADRS total score compared to placebo.[2]	
Ketamine	0.5 mg/kg (i.v. infusion)	Change in MADRS total score	Significant improvement in depressive symptoms within 72 hours.[2]
BDI Scores	At 24 hours, a 32% reduction in Beck Depression Inventory (BDI) scores was observed.[3]		
Lanicemine	100 mg (i.v. infusion)	BDI Scores	At 24 hours, a 26% reduction in BDI scores was observed. [3]

Table 2:
Psychotomimetic
and Dissociative
Effects

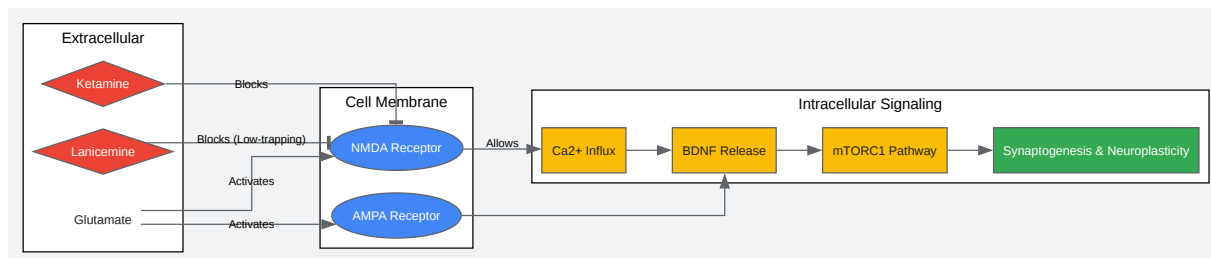
Compound	Dosage	Assessment Scale	Key Findings
Lanicemine	75 mg & 150 mg (i.v. infusion)	Clinician Administered Dissociative States Scale (CADSS)	Did not significantly increase CADSS total score versus vehicle at any time point. [2] [4]
Ketamine	0.5 mg/kg (i.v. infusion)	Clinician Administered Dissociative States Scale (CADSS)	Significantly increased CADSS total score versus vehicle at 1 hour (P<0.01) and across all time points (P<0.05). [2] [4]

Table 3:
Physiological Effects

Compound	Dosage	Measure	Key Findings
Lanicemine	150 mg (i.v. infusion)	Quantitative Electroencephalography (qEEG) - Gamma-Band Power	Produced significant increases in gamma-band EEG, statistically indistinguishable from Ketamine (0.5 mg/kg). [2]
Ketamine	0.5 mg/kg (i.v. infusion)	Quantitative Electroencephalography (qEEG) - Gamma-Band Power	Produced significant increases in gamma-band EEG. [2]

Signaling Pathways and Experimental Workflow

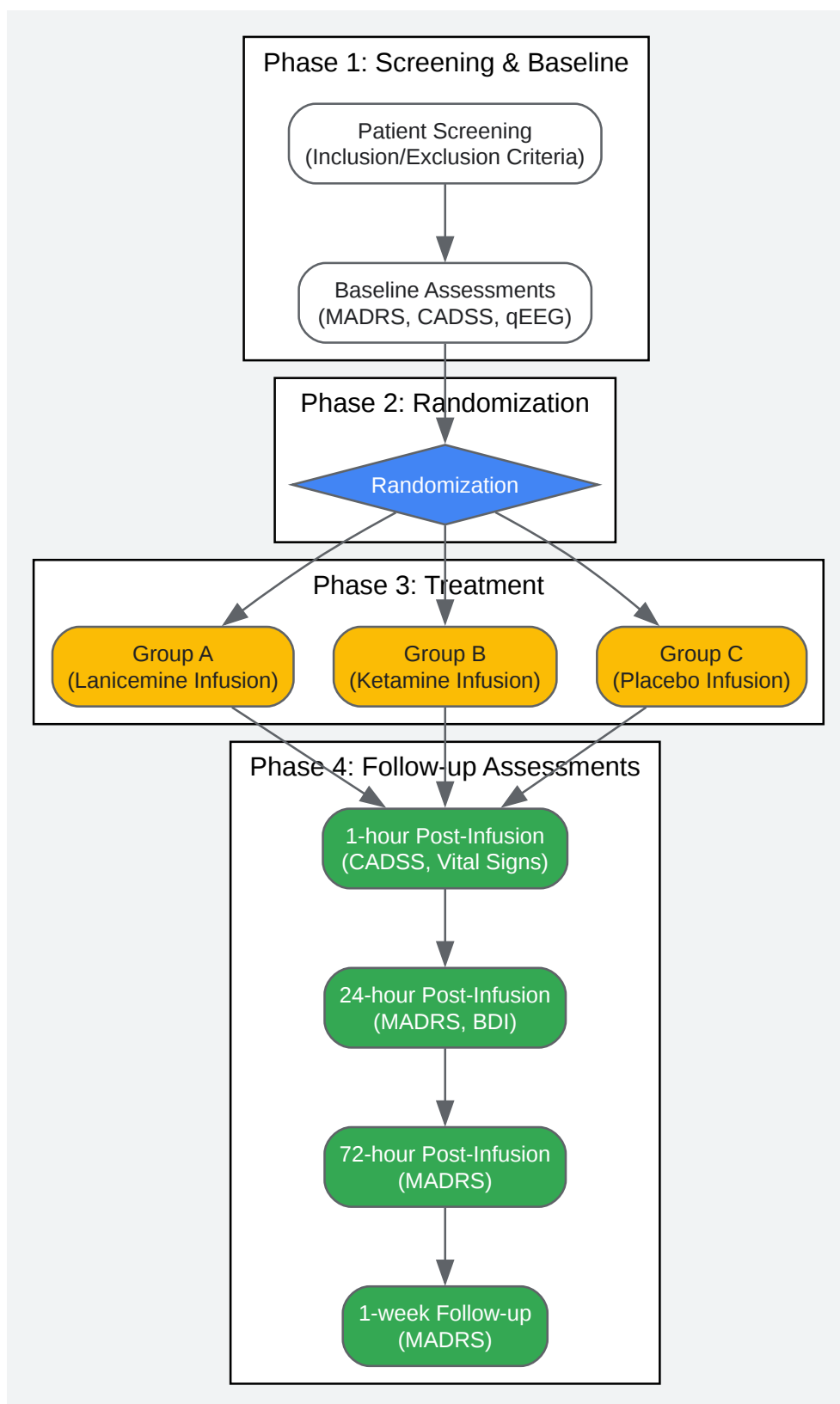
The antidepressant effects of both Lanicemine and Ketamine are believed to be initiated by the blockade of NMDA receptors, leading to a cascade of downstream signaling events that ultimately enhance neuroplasticity.



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Figure 1: Simplified NMDA receptor signaling pathway in the context of Lanicemine and Ketamine action.

A typical clinical trial designed to compare the efficacy of these compounds would follow a structured workflow to ensure objective and reliable data collection.



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Figure 2: Generalized experimental workflow for a comparative clinical trial.

Experimental Protocols

The data presented in this guide are derived from rigorous, placebo-controlled clinical trials. Below are summaries of the typical methodologies employed in these studies.

Study Design:

- Phase II, Randomized, Double-Blind, Placebo-Controlled Trials: Studies were often designed as multi-center, parallel-group, or crossover trials.[\[2\]](#)[\[5\]](#)
- Patient Population: Participants were typically adults (18-65 years) with a diagnosis of major depressive disorder (MDD), often with a history of inadequate response to at least two previous antidepressant treatments (treatment-resistant depression).[\[2\]](#)[\[5\]](#)
- Interventions:
 - Lanicemine: Intravenous (i.v.) infusions of 50 mg, 100 mg, or 150 mg.[\[2\]](#)[\[5\]](#)
 - Ketamine: Intravenous (i.v.) infusion of 0.5 mg/kg.[\[2\]](#)
 - Placebo: Saline solution administered intravenously.[\[2\]](#)
- Infusion Duration: Typically, infusions were administered over a period of 40 to 60 minutes.[\[2\]](#)[\[6\]](#)

Outcome Measures:

- Primary Efficacy: The primary outcome for antidepressant efficacy was most commonly the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at various time points post-infusion (e.g., 24 hours, 72 hours, 1 week, 3 weeks).[\[2\]](#)[\[5\]](#)
- Psychotomimetic and Dissociative Effects: These were assessed using the Clinician Administered Dissociative States Scale (CADSS).[\[2\]](#)
- Physiological Measures: Quantitative electroencephalography (qEEG) was used to measure changes in brain activity, particularly in the gamma frequency band, as a marker of NMDA receptor engagement.[\[2\]](#)

- Patient-Reported Outcomes: The Beck Depression Inventory (BDI) was also used to assess the patient's perspective on their depressive symptoms.[3]

Conclusion

The available evidence suggests that while both Lanicemine and Ketamine engage the NMDA receptor and exhibit antidepressant properties, they possess distinct clinical profiles. Ketamine demonstrates a more robust and rapid antidepressant effect, but this is accompanied by significant dissociative and psychotomimetic side effects.[2] Lanicemine, at doses that produce comparable physiological brain effects (as measured by qEEG), shows a trend towards antidepressant efficacy with a markedly better side effect profile, exhibiting minimal to no dissociative symptoms.[2]

The development of Lanicemine was ultimately discontinued as it did not meet its primary endpoints in later-phase clinical trials.[1] Nevertheless, the comparative study of these two compounds has provided invaluable insights for the development of novel glutamatergic modulators for the treatment of depression, highlighting the ongoing challenge of separating robust efficacy from undesirable side effects in this class of drugs. Further research into the nuanced pharmacology of NMDA receptor antagonists is warranted to develop next-generation rapid-acting antidepressants.

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